Ethyl morpholine-2-carboxylate

Description

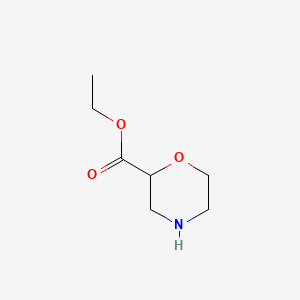

Ethyl morpholine-2-carboxylate, with the chemical formula C₇H₁₃NO₃, is a heterocyclic organic compound that integrates a morpholine (B109124) ring with an ethyl ester functional group. nih.govfishersci.co.uk This structure makes it a valuable intermediate in various organic syntheses. bohrium.com The compound is typically a liquid at room temperature and has a molecular weight of approximately 159.18 g/mol . nih.govfishersci.co.uk Its synthesis can be achieved through methods such as the esterification of morpholine-2-carboxylic acid with ethanol (B145695). The presence of both a secondary amine within the morpholine ring and an ester group provides two distinct points for chemical modification, rendering it a versatile building block in the synthesis of more complex molecules. fiveable.me

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₃NO₃ | nih.govfishersci.co.uk |

| Molecular Weight | 159.18 g/mol | nih.govfishersci.co.uk |

| IUPAC Name | This compound | nih.govamericanelements.com |

| CAS Number | 107904-06-3 | nih.gov |

| Physical Form | Liquid | fishersci.co.uksigmaaldrich.com |

| Boiling Point | 221.4 °C at 760 mmHg | americanelements.com |

| Density | 1.078 g/cm³ | americanelements.com |

| SMILES | CCOC(=O)C1CNCCO1 | nih.gov |

| InChIKey | PTWKMUDNOPBYJO-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl morpholine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-10-7(9)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWKMUDNOPBYJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70910581 | |

| Record name | Ethyl morpholine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107904-06-3 | |

| Record name | Ethyl morpholine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 107904-06-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl Morpholine 2 Carboxylate

Established Synthetic Routes and Reaction Mechanisms

The synthesis of ethyl morpholine-2-carboxylate can be achieved through several established routes that primarily involve the formation of the morpholine (B109124) ring followed by or concurrent with the introduction of the ethyl carboxylate functionality.

Condensation Reactions for Morpholine Ring Formation

One of the fundamental approaches to constructing the morpholine ring is through condensation reactions. A notable example involves the reaction of a suitable amine with a dielectrophile. For instance, the synthesis of N-substituted morpholine-2-carboxylates can be achieved through a cascade reaction. A reported method details the synthesis of N-tosylated this compound derivatives by reacting 2-tosyl-1,2-oxazetidine with various α-formyl esters in the presence of a base like potassium carbonate. This reaction proceeds via a nucleophilic attack of the enolate of the α-formyl ester on the oxazetidine, followed by an intramolecular cyclization to form the morpholine ring. While this method yields an N-protected derivative, the tosyl group can be subsequently removed to afford the free amine.

Another established condensation approach involves the reaction of diethanolamine (B148213) with a glyoxylate (B1226380) derivative. The primary amine of diethanolamine can react with the aldehyde functionality of the glyoxylate, followed by an intramolecular cyclization where one of the hydroxyl groups displaces a suitable leaving group, thereby forming the morpholine ring.

A conceptually similar strategy involves the reaction of morpholine with ethyl chloroacetate (B1199739) in the presence of a base such as triethylamine. researchgate.netresearchgate.net This reaction, however, leads to the formation of the N-substituted isomer, morpholin-4-yl-acetate, rather than the desired C-substituted product. researchgate.netresearchgate.net To achieve the desired C-2 substitution, one would typically start with a pre-functionalized precursor like morpholine-2-carboxylic acid.

Esterification and Functional Group Interconversions

A more direct and common method for the synthesis of this compound involves the esterification of morpholine-2-carboxylic acid. This classic transformation can be accomplished by reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. This Fischer esterification is an equilibrium-driven process, and the yield can be maximized by using an excess of ethanol or by removing the water formed during the reaction.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to yield the ethyl ester.

Novel Approaches and High-Yield Preparations

Recent advancements in synthetic methodology have led to the development of more efficient and high-yielding preparations of morpholine derivatives, which can be adapted for the synthesis of this compound. One such approach involves the intramolecular cyclization of suitably functionalized open-chain precursors. For instance, an N-protected serine ethyl ester derivative can be N-alkylated with a two-carbon unit bearing a leaving group. Subsequent deprotection and intramolecular cyclization would yield the desired morpholine-2-carboxylate.

Another innovative strategy is the use of ring-closing metathesis (RCM) of a diallyl amine precursor, followed by functional group transformations to install the ester and oxygen heteroatom. While more complex, this method offers a high degree of control over stereochemistry and substitution patterns.

Furthermore, enzymatic resolutions and asymmetric catalytic methods are being explored to produce enantiomerically pure this compound, which is often crucial for pharmaceutical applications. These methods can provide high yields and excellent enantioselectivity, offering a significant advantage over classical resolution techniques.

Preparation of Salt Forms: Dihydrochloride (B599025) and Trifluoroacetate (B77799) Derivatives

For pharmaceutical and research applications, it is often necessary to prepare salt forms of this compound to enhance its stability, solubility, and handling properties. The dihydrochloride and trifluoroacetate salts are common derivatives.

The dihydrochloride salt can be prepared by dissolving the free base of this compound in a suitable organic solvent, such as diethyl ether or isopropanol, and then bubbling dry hydrogen chloride gas through the solution. Alternatively, a solution of hydrochloric acid in an organic solvent can be added dropwise. The dihydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

The trifluoroacetate salt is typically prepared by reacting the this compound base with trifluoroacetic acid (TFA). The general procedure involves dissolving the free base in a suitable solvent and adding a stoichiometric amount of trifluoroacetic acid. The salt can then be isolated by evaporation of the solvent or by precipitation upon addition of a less polar co-solvent. A specific method involves the reaction with trifluoroacetyl chloride, where the product is purified by distillation to achieve high purity.

Below is a table summarizing the key aspects of the synthesis of these salt forms:

| Salt Form | Reagents | General Conditions |

| Dihydrochloride | This compound, Hydrogen chloride (gas or solution) | Dissolution in an organic solvent, addition of HCl, precipitation, filtration, and drying. |

| Trifluoroacetate | This compound, Trifluoroacetic acid or Trifluoroacetyl chloride | Dissolution in a suitable solvent, addition of the fluorinated acid/acyl chloride, and isolation by evaporation or precipitation. |

Elucidation of Chemical Reactivity and Mechanistic Transformations of Ethyl Morpholine 2 Carboxylate

Reactions Involving the Ester Functionality

The ethyl ester group is a classic carboxylic acid derivative and undergoes a variety of transformations common to this functional group, primarily through the nucleophilic acyl substitution pathway. uomustansiriyah.edu.iqvanderbilt.edu This mechanism typically involves the addition of a nucleophile to the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group (in this case, the ethoxide anion) to regenerate the carbonyl group. khanacademy.org

Nucleophilic Acyl Substitution and Transesterification

Nucleophilic acyl substitution reactions are fundamental to the reactivity of the ester group in Ethyl morpholine-2-carboxylate. These reactions allow for the conversion of the ester into other carboxylic acid derivatives.

Hydrolysis: Under basic conditions, a process known as saponification, the ester can be hydrolyzed to the corresponding carboxylate salt. masterorganicchemistry.com Treatment with a base, such as sodium hydroxide, leads to the nucleophilic attack of a hydroxide ion on the carbonyl carbon. Subsequent acidification of the resulting carboxylate yields morpholine-2-carboxylic acid.

Transesterification: This process involves the conversion of one ester into another and can be catalyzed by either acid or base. masterorganicchemistry.com For example, reacting this compound with methanol in the presence of an acid or base catalyst will result in the formation of Mthis compound. researchgate.net The reaction equilibrium can be driven towards the product by using a large excess of the reactant alcohol. mdpi.com In some related complex substrates, intramolecular transesterification has been observed, leading to fused ring systems. acs.org

Table 1: Nucleophilic Acyl Substitution and Transesterification Reactions

| Reaction | Nucleophile/Reagent | Catalyst | Product |

|---|---|---|---|

| Hydrolysis (Saponification) | H₂O / NaOH | - | Morpholine-2-carboxylic acid (after acidification) |

| Transesterification | Methanol (CH₃OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound |

| Aminolysis | Ammonia (NH₃) | - | Morpholine-2-carboxamide |

Reductions: Metal Hydride and Catalytic Approaches

The ester functionality of this compound can be reduced to a primary alcohol, (morpholin-2-yl)methanol. This transformation is a key step in synthesizing various morpholine (B109124) derivatives.

Metal Hydride Reduction: Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), are highly effective for the reduction of esters. libretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF). The process involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination and a second hydride addition to the intermediate aldehyde. libretexts.org Weaker reducing agents like sodium borohydride are generally not reactive enough to reduce esters under standard conditions.

Catalytic Hydrogenation: While less common for esters compared to metal hydride reduction, catalytic hydrogenation can also achieve this transformation. This method requires high pressures and temperatures and a specific catalyst, such as copper chromite.

Table 2: Reduction of this compound

| Method | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|

| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, followed by aqueous workup | (Morpholin-2-yl)methanol |

| Catalytic Hydrogenation | H₂ gas, Copper Chromite catalyst | High pressure, high temperature | (Morpholin-2-yl)methanol |

Organometallic Reagent Interactions

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that react readily with esters. These reactions are a valuable method for forming carbon-carbon bonds.

The reaction of an ester with an excess of an organometallic reagent typically results in the formation of a tertiary alcohol. libretexts.org The mechanism involves two sequential nucleophilic additions. The first addition leads to a tetrahedral intermediate which collapses to form a ketone. This ketone is more reactive than the starting ester and immediately undergoes a second nucleophilic addition by another equivalent of the organometallic reagent. A final aqueous workup protonates the resulting alkoxide to yield the tertiary alcohol. For instance, the reaction of this compound with two or more equivalents of methylmagnesium bromide would produce 2-(morpholin-2-yl)propan-2-ol.

Table 3: Reaction with Organometallic Reagents

| Reagent | Equivalents | Product (after workup) |

|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | > 2 | 2-(Morpholin-2-yl)propan-2-ol |

Reactions of the Morpholine Ring System

The morpholine ring contains a secondary amine, which imparts its own characteristic reactivity to the molecule, centering on the nucleophilicity and basicity of the nitrogen atom.

Nitrogen-Centered Reactivity

The lone pair of electrons on the nitrogen atom makes it a nucleophilic center, allowing for the formation of new bonds at this position.

N-Alkylation: The nitrogen can be alkylated using alkyl halides. For example, reaction with methyl iodide in the presence of a weak base to scavenge the HI byproduct would yield Ethyl 4-methylmorpholine-2-carboxylate.

N-Acylation: The nitrogen readily reacts with acylating agents like acid chlorides or anhydrides to form amides. For instance, treatment with acetyl chloride in the presence of a base like triethylamine or pyridine results in the formation of Ethyl 4-acetylmorpholine-2-carboxylate.

N-Arylation: More advanced cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form a bond between the morpholine nitrogen and an aryl group, although this is more commonly applied in the synthesis of N-aryl morpholines from simpler precursors. researchgate.net

Nitrogen-Centered Radicals: The chemistry of nitrogen-centered radicals offers pathways for various transformations. nih.gov These highly reactive intermediates can be generated from suitable N-substituted precursors via thermolysis, photolysis, or photoredox catalysis and can participate in reactions like C-H amination and alkene additions. acs.org

Table 4: Nitrogen-Centered Reactions

| Reaction Type | Reagent | Base/Catalyst | Product |

|---|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | K₂CO₃ | Ethyl 4-methylmorpholine-2-carboxylate |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Triethylamine (Et₃N) | Ethyl 4-acetylmorpholine-2-carboxylate |

| N-Sulfonylation | Tosyl Chloride (TsCl) | Pyridine | Ethyl 4-tosylmorpholine-2-carboxylate |

Ring-Opening and Ring-Expansion Reactions

While the morpholine ring is generally stable, under specific conditions it can undergo reactions that lead to the cleavage or rearrangement of the heterocyclic system.

Ring-Opening: Oxidative ring-opening reactions of N-substituted morpholine derivatives have been documented. For example, a visible-light-promoted oxidative cleavage of the C(sp³)–C(sp³) bond in N-aryl morpholines using O₂ as the oxidant has been developed. google.com This reaction results in the formation of N-formylaminoethyl formate derivatives, demonstrating a method to cleave the morpholine ring under mild conditions. While this specific reaction has been demonstrated on N-aryl derivatives, it highlights a potential reactivity pathway for the core morpholine structure.

Ring-Expansion: Ring-expansion reactions typically involve the rearrangement of an intermediate to form a larger ring. For instance, reactions of certain 4-chloromethyl-substituted pyrimidines, which bear some structural resemblance to activated morpholines, have been shown to undergo ring expansion to 1,3-diazepines upon reaction with nucleophiles. rsc.org Such reactions often proceed through the formation of a strained bicyclic intermediate which then opens to the expanded ring. While not directly reported for this compound, similar principles could be applied with appropriate functionalization of the morpholine ring. wikipedia.org

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| (Morpholin-2-yl)methanol |

| 2-(Morpholin-2-yl)propan-2-ol |

| Acetic anhydride |

| Acetyl chloride |

| Ammonia |

| Copper chromite |

| Diphenyl(morpholin-2-yl)methanol |

| Ethyl 4-acetylmorpholine-2-carboxylate |

| Ethyl 4-methylmorpholine-2-carboxylate |

| Ethyl 4-tosylmorpholine-2-carboxylate |

| This compound |

| Lithium Aluminum Hydride |

| Methyl iodide |

| Mthis compound |

| Methylmagnesium bromide |

| Morpholine-2-carboxamide |

| Morpholine-2-carboxylic acid |

| Phenyllithium |

| Pyridine |

| Sodium borohydride |

| Sodium hydroxide |

| Tetrahydrofuran |

| Tosyl Chloride |

Role in Carbon-Carbon Bond Formation Methodologies

The reactivity of this compound in carbon-carbon bond-forming reactions primarily revolves around the generation of a nucleophilic carbanion at the C-3 position, adjacent to the ester group. This is typically achieved through deprotonation with a strong base to form an enolate. The nitrogen atom of the morpholine ring requires protection to prevent side reactions and to facilitate controlled enolate formation. Common protecting groups include benzyl (Bn) or tert-butoxycarbonyl (Boc). Once the enolate is formed, it can react with various electrophiles to create new carbon-carbon bonds.

Alkylation Reactions

A key application of this compound in carbon-carbon bond formation is its use in alkylation reactions. After N-protection, the resulting compound, such as ethyl 4-benzylmorpholine-2-carboxylate, can be treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate a lithium enolate. This enolate is a potent nucleophile and can react with a range of alkyl halides in an S(_N)2 fashion to introduce an alkyl group at the C-3 position.

The diastereoselectivity of this alkylation process is a critical aspect, particularly when the morpholine ring itself is chiral or when a chiral auxiliary is employed. The stereochemical outcome is influenced by the nature of the N-protecting group, the solvent, the temperature, and the structure of the electrophile. The incoming electrophile generally approaches from the face opposite to the bulkier substituent on the morpholine ring to minimize steric hindrance, leading to the preferential formation of one diastereomer.

Table 1: Diastereoselective Alkylation of N-Protected this compound Derivatives

| Entry | N-Protecting Group | Electrophile | Base | Solvent | Temp (°C) | Product (Diastereomeric Ratio) |

| 1 | Benzyl (Bn) | Methyl Iodide | LDA | THF | -78 | Ethyl 4-benzyl-3-methylmorpholine-2-carboxylate (trans:cis) |

| 2 | Boc | Benzyl Bromide | LDA | THF | -78 | Ethyl 4-(tert-butoxycarbonyl)-3-benzylmorpholine-2-carboxylate (trans:cis) |

| 3 | Benzyl (Bn) | Allyl Bromide | LHMDS | Toluene | -78 | Ethyl 3-allyl-4-benzylmorpholine-2-carboxylate (trans:cis) |

Note: The specific diastereomeric ratios are dependent on the detailed experimental conditions and the inherent stereochemistry of the starting material, which are not fully detailed in the available general literature.

Aldol and Michael Addition Reactions

While direct examples of aldol and Michael additions starting specifically with this compound are not extensively documented in general literature, the principles of enolate chemistry suggest its potential as a nucleophile in these transformations.

In a potential Aldol-type reaction , the enolate of N-protected this compound could be added to an aldehyde or ketone. This would result in the formation of a β-hydroxy ester derivative, introducing a new stereocenter and significantly increasing the molecular complexity. The stereochemical outcome of such a reaction would be highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the Lewis acid that might be used to coordinate the carbonyl electrophile.

Similarly, in a Michael addition scenario, the enolate would act as a Michael donor, adding to an α,β-unsaturated carbonyl compound (a Michael acceptor). This 1,4-conjugate addition would lead to the formation of a 1,5-dicarbonyl compound or a related structure, providing a powerful method for constructing more elaborate carbon skeletons. The success of these reactions would hinge on the careful selection of an appropriate N-protecting group that allows for efficient enolate formation without interfering with the subsequent addition reaction.

The exploration of these carbon-carbon bond-forming methodologies highlights the synthetic utility of this compound as a chiral building block for the diastereoselective synthesis of substituted morpholine derivatives, which are important scaffolds in medicinal chemistry.

An in-depth exploration of the synthesis and chemical properties of this compound derivatives and their analogs reveals a landscape of innovative stereoselective techniques and functionalization strategies. This article delves into the methodologies for creating chiral morpholine structures, the influence of various substituents, and the transformation of these core molecules into novel heterocyclic systems.

Applications of Ethyl Morpholine 2 Carboxylate in Complex Organic Synthesis

Utilization as a Chiral Building Block in Multistep Synthesis

The inherent chirality of ethyl morpholine-2-carboxylate makes it an attractive chiral building block for asymmetric synthesis. The stereocenter at the C-2 position can be exploited to introduce chirality into target molecules, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers often exhibit desired therapeutic effects.

The development of methods for the asymmetric hydrogenation of unsaturated morpholines has enabled the production of 2-substituted chiral morpholines with high enantioselectivity. rsc.org These chiral morpholine (B109124) scaffolds are valuable intermediates for the synthesis of bioactive compounds. For instance, the practical synthesis of (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a useful pharmaceutical intermediate, underscores the importance of chiral morpholine frameworks in drug discovery and development. semanticscholar.org The synthesis of such complex chiral molecules often involves multiple steps where the morpholine scaffold serves as a foundational element, guiding the stereochemical outcome of subsequent reactions.

While direct multistep syntheses commencing from commercially available racemic or enantiopure this compound are tailored to specific synthetic targets, the general principle involves leveraging its existing stereocenter to control the formation of new stereocenters. This is often achieved through diastereoselective reactions where the chiral morpholine core influences the approach of reagents.

Precursor in the Synthesis of Diverse Nitrogen-Containing Heterocycles

This compound serves as a versatile precursor for the synthesis of a variety of other nitrogen-containing heterocyclic systems. The reactivity of the secondary amine and the ester group allows for a range of chemical transformations, including cyclization and fusion reactions, to generate more complex polycyclic structures. airo.co.in

One illustrative pathway involves the reaction of morpholine with ethyl chloroacetate (B1199739) to form morpholin-N-ethyl acetate (B1210297). This intermediate can then be further reacted with hydrazine hydrate to produce a hydrazide, which subsequently can be used to construct 1,2,4-triazole rings. researchgate.netresearchgate.net This demonstrates how the basic morpholine structure can be elaborated into different heterocyclic systems.

Furthermore, the concept of heterocyclic merging has been applied to create fused systems such as indazolo-morpholines. nih.gov These synthetic strategies involve the fusion of a morpholine scaffold with other heterocyclic rings, leading to novel chemical entities with potential biological activity. Such approaches highlight the potential of this compound and its derivatives to act as a foundational component in the construction of diverse and complex heterocyclic libraries for drug discovery and materials science. nih.gov

Table 1: Examples of Heterocycles Synthesized from Morpholine Precursors

| Starting Material Analogue | Key Reagents | Resulting Heterocycle |

|---|---|---|

| Morpholine | Ethyl chloroacetate, Hydrazine hydrate, Ammonium (B1175870) thiocyanate | 1,2,4-triazole derivative |

Role in the Design and Synthesis of Advanced Chemical Intermediates

In the pharmaceutical and agrochemical industries, advanced chemical intermediates are crucial for the efficient synthesis of active pharmaceutical ingredients (APIs) and other commercial products. evonik.compharmanoble.com this compound and its derivatives are valuable intermediates due to the presence of the morpholine ring, which is a privileged structure in medicinal chemistry, known to improve the physicochemical properties of drug candidates. nih.gov

The morpholine moiety can enhance properties such as aqueous solubility, metabolic stability, and bioavailability. nih.gov Consequently, intermediates containing this scaffold are highly sought after. This compound provides a convenient entry point for introducing the morpholine unit into a larger molecule. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing points for further molecular elaboration. The secondary amine can be functionalized through N-acylation, N-alkylation, or other reactions to attach various substituents. google.comgoogle.com

For example, N-(2-Hydroxyethyl) Morpholine, a related morpholine derivative, is used as an intermediate in the preparation of ester prodrugs of naproxen. mallakchemicals.com This highlights how the morpholine structure can be incorporated to modify the properties of existing drugs. The synthesis of complex pharmaceutical intermediates, such as the previously mentioned (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, further illustrates the role of morpholine derivatives as key components in the production of high-value compounds. semanticscholar.org

Integration into Catalytic Reaction Systems

Derivatives of this compound have been investigated for their potential use in catalytic systems, particularly in the field of organocatalysis. The morpholine scaffold can serve as a backbone for the development of chiral catalysts that can promote stereoselective transformations.

Research into highly efficient morpholine-based organocatalysts has shown their effectiveness in 1,4-addition reactions between aldehydes and nitroolefins. frontiersin.org In these systems, the catalytic activity is often dependent on the presence of a free carboxylic acid group on the morpholine ring. Studies have demonstrated that when the carboxylic acid is "capped" as a methyl ester, which is structurally very similar to an ethyl ester, the catalytic activity is significantly diminished or completely suppressed. frontiersin.org

This finding is crucial as it indicates that while this compound itself may not be an active catalyst in this specific type of reaction, it is an immediate precursor to the active catalytic species. The hydrolysis of the ethyl ester to the corresponding carboxylic acid would be required to unmask the catalytically active functionality. This demonstrates the integration of this compound into catalytic systems as a pro-catalyst that can be activated in situ or converted in a straightforward manner to the desired organocatalyst.

Spectroscopic and Structural Characterization Methodologies for Ethyl Morpholine 2 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of ethyl morpholine-2-carboxylate. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The expected chemical shifts for the protons in this compound are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

Ethyl Group: The ethyl ester moiety gives rise to a characteristic quartet for the methylene (B1212753) protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons are deshielded by the adjacent oxygen atom, appearing further downfield.

Morpholine (B109124) Ring: The protons on the morpholine ring produce complex multiplets. The proton at the C2 position (methine proton, -CH-) is adjacent to both an oxygen atom and the carboxylate group, causing a significant downfield shift. The other methylene protons on the ring (at C3, C5, and C6) will have distinct chemical shifts due to their proximity to either the ring oxygen or nitrogen atoms. The proton on the nitrogen atom (-NH-) will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. nih.gov The chemical shifts are highly dependent on the electronic environment of each carbon.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded and appears at the lowest field, typically in the 160-180 ppm range. libretexts.org

Ethyl Group Carbons: The methylene carbon (-O-CH₂-) of the ethyl group is shifted downfield due to the attached oxygen, while the methyl carbon (-CH₃) appears at a higher field.

Morpholine Ring Carbons: The C2 carbon, bonded to both the ring oxygen and the ester group, will be significantly deshielded. The C6 and C3 carbons, adjacent to the ring oxygen and nitrogen respectively, will also appear at lower fields compared to the C5 carbon. libretexts.org

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -C(=O)- | - | 165 - 175 |

| -O-CH₂-CH₃ | - | 60 - 65 |

| -O-CH₂-CH₃ | - | 13 - 15 |

| Morpholine C2-H | 4.0 - 4.5 | 70 - 75 |

| Morpholine C3-H | 2.8 - 3.2 | 45 - 50 |

| Morpholine C5-H | 2.6 - 3.0 | 44 - 48 |

| Morpholine C6-H | 3.5 - 4.0 | 66 - 70 |

| -NH- | 1.5 - 3.0 (broad) | - |

| -O-CH₂-CH₃ | 4.1 - 4.3 (quartet) | - |

| -O-CH₂-CH₃ | 1.2 - 1.4 (triplet) | - |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and confirming the molecular formula of this compound. The exact mass obtained from high-resolution mass spectrometry (HRMS) can verify the elemental composition, C₇H₁₃NO₃. nih.gov

The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (159.18 g/mol ). scbt.com The fragmentation pattern provides valuable structural information. Key fragmentation pathways for esters and morpholine derivatives include:

Alpha-cleavage: The bonds adjacent to the heteroatoms (N and O) are prone to cleavage. A common fragmentation for morpholine derivatives involves the loss of parts of the ring structure.

Loss of the Ethyl Group: Cleavage of the ethyl group from the ester can result in a fragment corresponding to [M - 29]⁺.

Loss of the Ethoxy Group: Loss of the -OCH₂CH₃ group is a characteristic fragmentation of ethyl esters, leading to an acylium ion at [M - 45]⁺.

Ring Cleavage: The morpholine ring can undergo cleavage, leading to various smaller fragment ions. For the parent morpholine molecule, characteristic fragments are observed that can help identify the core structure. researchgate.net

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 159 | [C₇H₁₃NO₃]⁺ | Molecular Ion (M⁺) |

| 114 | [M - OCH₂CH₃]⁺ | Loss of ethoxy group |

| 86 | [C₄H₈NO]⁺ | Cleavage of the ester group (loss of -COOEt) |

| 57 | [C₃H₅O]⁺ or [C₃H₇N]⁺ | Further fragmentation of the morpholine ring |

Chromatographic Techniques (HPLC, UPLC, LC-MS) for Purity and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques are widely used for purity determination. A typical method would involve a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid for better peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using an ultraviolet (UV) detector, as the ester functional group provides some UV absorbance. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis. While specific methods for this compound are not widely published, methods for the parent compound, morpholine, often involve derivatization followed by HPLC analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC or UPLC with the detection power of mass spectrometry. LC-MS is invaluable for identifying impurities, even at trace levels. As the sample elutes from the chromatography column, it is ionized and analyzed by the mass spectrometer. This provides the molecular weight of the main component as well as any co-eluting impurities, aiding in their identification. For mass spectrometry compatible applications, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used in the mobile phase.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands for its functional groups. nih.gov

C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ is indicative of the ester carbonyl group.

C-O Stretch: The spectrum will show C-O stretching vibrations for both the ester (around 1150-1250 cm⁻¹) and the ether linkage in the morpholine ring (around 1100-1120 cm⁻¹).

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponds to the N-H stretching of the secondary amine.

C-H Stretch: Absorption bands just below 3000 cm⁻¹ are due to the C-H stretching of the sp³ hybridized carbons.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The morpholine ring itself has characteristic Raman bands. researchgate.netchemicalbook.com While C=O stretching is visible in Raman, it is typically weaker than in the IR spectrum. The symmetric vibrations of the carbon skeleton of the morpholine ring are often strong in the Raman spectrum, providing a characteristic fingerprint for the molecule.

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | 3300 - 3500 | Medium |

| C-H Stretch (sp³) | 2850 - 3000 | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Ester) | 1730 - 1750 | 1730 - 1750 | Strong (IR), Medium (Raman) |

| C-O Stretch (Ester) | 1150 - 1250 | 1150 - 1250 | Strong |

| C-O-C Stretch (Ether) | 1100 - 1120 | 1100 - 1120 | Strong |

| C-N Stretch | 1020 - 1220 | 1020 - 1220 | Medium |

Theoretical and Computational Studies of Ethyl Morpholine 2 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and inherent reactivity of Ethyl Morpholine-2-carboxylate. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Electronic Structure: The electronic properties of a molecule are dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is expected to be localized around the nitrogen and oxygen atoms of the morpholine (B109124) ring, which are the primary sites for electrophilic attack. The LUMO is likely distributed over the carbonyl group of the ester, the site for nucleophilic attack.

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated. The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen and the morpholine oxygen and nitrogen, indicating susceptibility to electrophilic attack. Positive potential (blue) would be concentrated around the amine hydrogen and the hydrogens on the carbon adjacent to the ester group.

| Calculated Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |

| Electron Affinity | 1.0 eV | Energy released upon gaining an electron |

| Ionization Potential | 6.8 eV | Energy required to remove an electron |

Note: These values are illustrative and represent typical data obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

The biological and chemical activity of a flexible molecule like this compound is heavily dependent on its three-dimensional conformation. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time.

For morpholine and its derivatives, the six-membered ring predominantly adopts a chair conformation, which is significantly more stable than the boat or twist-boat forms. nih.govfrontiersin.org The key conformational question for this compound is the orientation of the ethyl carboxylate group at the C2 position, which can be either axial or equatorial.

Conformational Preference: In a chair conformation, substituents can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position. Generally, bulkier substituents prefer the equatorial position to minimize steric hindrance with axial hydrogens on the same side of the ring (1,3-diaxial interactions). utdallas.edu MD simulations can be used to sample the potential energy surface of the molecule, revealing the relative energies of different conformers and the energy barriers for interconversion. For this compound, the conformer with the ethyl carboxylate group in the equatorial position is expected to be the most stable and therefore the most populated conformer at equilibrium.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| Chair | C2-Equatorial | 0.00 | ~95% |

| Chair | C2-Axial | ~2.0 | ~5% |

| Twist-Boat | - | >5.0 | <0.1% |

Note: Data are representative examples derived from general principles of conformational analysis for substituted morpholine rings. utdallas.edulumenlearning.com

Prediction of Spectroscopic Parameters

Computational chemistry provides highly valuable tools for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. rogue-scholar.org The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard (e.g., tetramethylsilane) to yield predicted ¹H and ¹³C chemical shifts. Such calculations are powerful for assigning signals in experimental spectra and for distinguishing between different isomers or conformers. frontiersin.orgchemaxon.com

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Ester -CH₂- | 4.2 | 61.5 |

| Ester -CH₃ | 1.3 | 14.2 |

| Morpholine C=O | - | 172.0 |

| Morpholine C2 | 4.0 | 68.0 |

| Morpholine N-H | 2.5 | - |

| Morpholine C3/C5 | 3.0-3.2 | 45.0 |

| Morpholine C6/C7 | 3.7-3.9 | 66.5 |

Note: These are hypothetical predicted values. Experimental spectra are available in databases like PubChem for comparison. nih.gov

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities. researchgate.net By performing a frequency calculation on the optimized geometry of this compound, a theoretical IR spectrum can be generated. Key predicted vibrations would include the N-H stretch, C-H stretches, the strong C=O stretch of the ester group, and C-O stretches of the ether and ester moieties. docbrown.info Comparing the computed spectrum with an experimental one can confirm the structure and identify specific vibrational modes. researchgate.net

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | 3350 |

| C-H Stretch | Alkane | 2850-3000 |

| C=O Stretch | Ester | 1735 |

| C-O-C Stretch | Ether & Ester | 1100-1250 |

Note: Predicted wavenumbers are typically scaled by a factor (e.g., ~0.96 for DFT/B3LYP) to better match experimental data.

Reaction Pathway Analysis using Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing researchers to map out the entire energy profile of a chemical transformation. This includes identifying reactants, products, intermediates, and, crucially, transition states.

Investigating a Synthetic Step: For example, in a potential intramolecular cyclization step to form the morpholine ring, computational methods can be used to:

Optimize Geometries: Find the lowest energy structures for the reactant, the transition state, and the product.

Locate the Transition State (TS): Identify the specific geometry that represents the peak of the energy barrier between reactant and product. This is confirmed by finding a single imaginary frequency in the vibrational analysis.

Calculate Energies: Determine the relative energies to construct a reaction energy profile, which reveals whether the reaction is kinetically and thermodynamically favorable.

Such analyses provide deep mechanistic insights that are often difficult to obtain through experimentation alone. researchgate.net

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | Open-chain amino alcohol precursor | 0 |

| Transition State | Structure during ring formation/closure | +25 |

| Product | This compound | -15 |

Note: The table provides a hypothetical energy profile for a single synthetic step, illustrating how computational analysis can map reaction pathways.

Future Perspectives and Emerging Research Directions in Ethyl Morpholine 2 Carboxylate Chemistry

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, and ethyl morpholine-2-carboxylate is no exception. Future research will likely prioritize the development of more environmentally benign and economically viable synthetic methods.

One of the primary goals is the utilization of renewable starting materials. Research is anticipated to explore pathways that begin with bio-based feedstocks, moving away from traditional petroleum-derived precursors. Biocatalysis is set to play a pivotal role in this transition. The use of enzymes, either as isolated catalysts or within whole-cell systems, offers the potential for highly selective and efficient transformations under mild reaction conditions. For instance, enzymatic kinetic resolution or desymmetrization strategies could provide enantiomerically pure this compound, which is crucial for pharmaceutical applications.

Another key area of development is the design of atom-economical catalytic processes. This involves minimizing waste by maximizing the incorporation of all atoms from the starting materials into the final product. Future synthetic routes will likely focus on catalytic C-H activation, allowing for the direct functionalization of the morpholine (B109124) ring without the need for pre-functionalized substrates. Additionally, the development of novel catalysts, including earth-abundant metal catalysts and organocatalysts, will be crucial in achieving these sustainable synthetic goals. Research into one-pot and tandem reactions that combine multiple synthetic steps into a single operation will further enhance the efficiency and reduce the environmental impact of producing this compound and its derivatives.

| Parameter | Current Methods | Future Sustainable Routes |

| Starting Materials | Petroleum-derived | Bio-based, renewable feedstocks |

| Catalysts | Stoichiometric reagents, precious metals | Biocatalysts, earth-abundant metals, organocatalysts |

| Reaction Types | Multi-step syntheses with protecting groups | Atom-economical reactions, C-H activation, one-pot/tandem reactions |

| Solvents | Volatile organic compounds | Green solvents (e.g., water, ionic liquids), solvent-free conditions |

| Byproducts | Significant waste generation | Minimal waste, recyclable byproducts |

Exploration of Novel Reactivity Patterns

While this compound is a well-established building block, its full reactive potential is yet to be unlocked. Future research will delve into exploring novel reactivity patterns, expanding its utility in the synthesis of complex molecules and functional materials.

A significant focus will be on the asymmetric functionalization of the morpholine core. The development of new catalytic systems will enable the stereoselective introduction of substituents at various positions on the ring, leading to a diverse library of chiral morpholine derivatives. This will be particularly important for medicinal chemistry, where the stereochemistry of a molecule is often critical to its biological activity.

Furthermore, the strategic manipulation of the functional groups present in this compound will open up new avenues for chemical transformations. For example, the secondary amine can be used as a handle for diversification through N-arylation, N-alkylation, or by serving as a directing group for C-H functionalization. The ester group can be transformed into a wide array of other functionalities, such as amides, alcohols, or aldehydes, providing access to a broader range of morpholine-based synthons. The exploration of its use in multicomponent reactions is another promising area, which could lead to the rapid and efficient construction of complex molecular architectures.

| Functional Group | Current Reactivity | Novel Reactivity Directions |

| Secondary Amine | Acylation, alkylation | Directing group for C-H activation, participation in multicomponent reactions |

| Ester Group | Hydrolysis, amidation, reduction | Derivatization to other functional groups, use in polymerization |

| Morpholine Ring | Limited direct functionalization | Catalytic asymmetric C-H functionalization at various positions |

Advanced Applications in Materials Science

The unique properties of the morpholine scaffold, such as its polarity, hydrogen bonding capabilities, and conformational rigidity, make it an attractive component for advanced materials. Future research is expected to increasingly explore the incorporation of this compound into functional polymers and supramolecular assemblies.

In polymer chemistry, this compound can be utilized as a functional monomer or as a precursor to monomers for the synthesis of novel polymers with tailored properties. For example, polymers containing the morpholine moiety may exhibit interesting thermal, mechanical, or optical properties. They could also find applications as biocompatible materials for drug delivery systems or as stimuli-responsive polymers that change their properties in response to environmental changes such as pH or temperature.

In the realm of supramolecular chemistry, the morpholine unit can act as a versatile building block for the construction of complex, self-assembled structures. The secondary amine and the ether oxygen can participate in hydrogen bonding and coordination with metal ions, enabling the formation of well-defined supramolecular architectures such as cages, capsules, and metal-organic frameworks (MOFs). These materials could have applications in areas such as gas storage, catalysis, and sensing.

Integration with Flow Chemistry and Automated Synthesis

The demand for rapid and efficient synthesis of chemical compounds, particularly in the pharmaceutical industry, is driving the adoption of flow chemistry and automated synthesis platforms. The synthesis of this compound and its derivatives is well-suited for these modern technologies.

Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. Future research will focus on developing continuous flow processes for the key steps in the synthesis of this compound. This will not only increase the efficiency of its production but also allow for the safe handling of hazardous reagents and intermediates. The integration of in-line analytical techniques will enable real-time monitoring and optimization of reaction conditions.

Automated synthesis platforms, coupled with high-throughput screening, will accelerate the discovery of new derivatives of this compound with desired properties. By systematically varying the substituents on the morpholine ring, large libraries of compounds can be rapidly synthesized and screened for biological activity or material properties. This approach will significantly shorten the timeline for the development of new drugs and functional materials based on the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for Ethyl morpholine-2-carboxylate and its derivatives?

this compound can be synthesized via nucleophilic substitution or condensation reactions, often involving morpholine precursors and ethyl chloroformate. Derivatives like the trifluoroacetate salt (CAS 1111640-52-8) are typically prepared by reacting the base compound with trifluoroacetic acid under anhydrous conditions . Purification methods include recrystallization or chromatography, with structural confirmation via X-ray crystallography (e.g., SHELX software for refinement) .

Q. How is the structural characterization of this compound performed?

Key techniques include:

- NMR spectroscopy for confirming proton and carbon environments.

- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.

- X-ray crystallography for absolute stereochemical determination, utilizing programs like SHELXL for refinement . Physicochemical parameters (e.g., molecular formula C₉H₁₄F₃NO₅ for the trifluoroacetate derivative) should align with computational predictions .

Q. What are the key physicochemical parameters to consider when handling this compound in experimental settings?

Critical parameters include solubility in polar solvents (e.g., DMSO, ethanol), stability under ambient storage conditions, and sensitivity to hydrolysis. Derivatives like the hydrochloride salt require inert atmospheres to prevent degradation . Always reference safety data sheets for handling protocols.

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?

DFT methods (e.g., B3LYP functional with a 6-31G* basis set) can model electronic structures, including frontier molecular orbitals and electrostatic potential surfaces. These studies help predict reactivity, such as nucleophilic sites in the morpholine ring. Validation involves comparing calculated vibrational spectra (IR) with experimental data .

Q. What strategies are recommended for resolving contradictory data in the physicochemical properties of morpholine derivatives?

- Statistical analysis : Apply tools like regression models to identify outliers or systematic errors.

- Methodological review : Re-examine experimental conditions (e.g., solvent purity, temperature control).

- Expert consultation : Engage crystallographers or computational chemists to reassess structural data .

Q. How can researchers extrapolate toxicological data from related organochemical compounds to this compound?

Use class-based extrapolation by analyzing structurally similar compounds (e.g., morpholine or piperidine derivatives). Supplemental literature searches focusing on "organochemical toxicity" and "morpholine analogs" can identify relevant mechanistic studies. Always clarify limitations in cross-compound comparisons .

Q. What experimental design considerations are critical when investigating the reactivity of this compound under varying catalytic conditions?

- Control groups : Include uncatalyzed reactions to isolate catalytic effects.

- Replication : Perform triplicate trials to ensure reproducibility.

- In-situ monitoring : Use techniques like FT-IR or HPLC to track intermediate formation .

Q. How can researchers validate the crystallographic data of this compound derivatives using software tools?

SHELX programs (e.g., SHELXL) refine crystallographic data by minimizing R-factors (residual indices). Validate bond lengths and angles against Cambridge Structural Database (CSD) averages. Deposition in public databases (e.g., CCDC) ensures peer review and transparency .

Methodological Best Practices

- Data presentation : Use tables to compare experimental and computational results (e.g., bond lengths from X-ray vs. DFT). Charts should highlight trends, such as reaction yields under different conditions .

- Ethical reporting : Disclose conflicts of interest and adhere to journal-specific guidelines for structural data deposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.